molecular formula C21H32O5 B1234822 (3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione CAS No. 77704-61-1

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Cat. No.: B1234822
CAS No.: 77704-61-1
M. Wt: 364.5 g/mol
InChI Key: HUAKBQRUWMYNSD-NMQQROTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione is a 16-membered macrolide antibiotic derived from the bacterium Micromonospora griseorubida. It is part of the mycinamicin family, known for their potent antibacterial properties. These compounds inhibit protein biosynthesis in bacterial pathogens by binding to the ribosome, making them effective against a range of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of (3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione involves a largely catalysis-based routeKey steps include the formation of the macrolactone ring and the installation of deoxy sugars such as desosamine, chalcose, mycinose, and aldgarose .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Micromonospora griseorubida. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction reactions. Typical conditions involve controlled temperatures and pH to ensure the stability of the macrolide ring .

Major Products Formed

Major products formed from these reactions include Mycinamicin I and Mycinamicin V, which are more oxidized forms of this compound .

Scientific Research Applications

Mechanism of Action

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the large ribosomal subunit. This binding narrows the nascent protein exit tunnel, thereby inhibiting protein biosynthesis and leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .

Properties

CAS No.

77704-61-1

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1

InChI Key

HUAKBQRUWMYNSD-NMQQROTKSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Isomeric SMILES

CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Synonyms

mycinamicin IV aglycone
mycinolide IV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
Reactant of Route 2
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
Reactant of Route 3
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
Reactant of Route 4
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
Reactant of Route 5
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
Reactant of Route 6
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

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